molecular formula C23H32N2O8 B14226134 benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate

benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate

Cat. No.: B14226134
M. Wt: 464.5 g/mol
InChI Key: YCJBPXOBGPPBFD-HAZIXKIPSA-N
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Description

Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate is a complex organic compound that features a benzyl group, a nitro group, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate typically involves multiple stepsThe reaction conditions often involve the use of tert-butyl hydroperoxide for oxidation and tert-butyl cyanide for ester formation .

Industrial Production Methods

Industrial production methods for this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the nitro and amino groups, which can undergo various chemical transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2R,5E)-2-amino-6-nitrohex-5-enoate: Lacks the tert-butoxycarbonyl protection.

    Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-hex-5-enoate: Lacks the nitro group.

Uniqueness

Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate is unique due to the presence of both the nitro group and the tert-butoxycarbonyl-protected amino group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C23H32N2O8

Molecular Weight

464.5 g/mol

IUPAC Name

benzyl (E,2R)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-nitrohex-5-enoate

InChI

InChI=1S/C23H32N2O8/c1-22(2,3)32-20(27)25(21(28)33-23(4,5)6)18(14-10-11-15-24(29)30)19(26)31-16-17-12-8-7-9-13-17/h7-9,11-13,15,18H,10,14,16H2,1-6H3/b15-11+/t18-/m1/s1

InChI Key

YCJBPXOBGPPBFD-HAZIXKIPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H](CC/C=C/[N+](=O)[O-])C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC=C[N+](=O)[O-])C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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